3-Oxo-2,3,4,5,6,7-hexahydroisoxazolo[4,5-c]pyridine-4-carboxylic acid

NMDA receptor radioligand binding structure‑activity relationship

3-Oxo-2,3,4,5,6,7‑hexahydroisoxazolo[4,5‑c]pyridine‑4‑carboxylic acid (CAS 105701‑66‑4), also designated 3‑hydroxy‑4,5,6,7‑tetrahydroisoxazolo[4,5‑c]pyridine‑4‑carboxylic acid (4‑HPCA), is a conformationally rigid bicyclic 3‑isoxazolol amino acid [REFS‑1]. It is a cyclic analogue of (RS)‑2‑amino‑2‑(3‑hydroxy‑5‑methylisoxazol‑4‑yl)acetic acid (AMAA), which itself is a potent and selective agonist at N‑methyl‑D‑aspartate (NMDA) receptors [REFS‑2].

Molecular Formula C7H8N2O4
Molecular Weight 184.15 g/mol
CAS No. 105701-66-4
Cat. No. B011083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Oxo-2,3,4,5,6,7-hexahydroisoxazolo[4,5-c]pyridine-4-carboxylic acid
CAS105701-66-4
Synonyms3-hydroxy-4,5,6,7-tetrahydro-isoxazolo(4,5-c)pyridine-4-carboxylic acid
4-HPCA
Molecular FormulaC7H8N2O4
Molecular Weight184.15 g/mol
Structural Identifiers
SMILESC1CNC(C2=C1ONC2=O)C(=O)O
InChIInChI=1S/C7H8N2O4/c10-6-4-3(13-9-6)1-2-8-5(4)7(11)12/h5,8H,1-2H2,(H,9,10)(H,11,12)
InChIKeyDBCBPNMITMFFKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Oxo-2,3,4,5,6,7-hexahydroisoxazolo[4,5-c]pyridine-4-carboxylic acid (4‑HPCA) – Core Chemical Identity and Pharmacological Classification


3-Oxo-2,3,4,5,6,7‑hexahydroisoxazolo[4,5‑c]pyridine‑4‑carboxylic acid (CAS 105701‑66‑4), also designated 3‑hydroxy‑4,5,6,7‑tetrahydroisoxazolo[4,5‑c]pyridine‑4‑carboxylic acid (4‑HPCA), is a conformationally rigid bicyclic 3‑isoxazolol amino acid [REFS‑1]. It is a cyclic analogue of (RS)‑2‑amino‑2‑(3‑hydroxy‑5‑methylisoxazol‑4‑yl)acetic acid (AMAA), which itself is a potent and selective agonist at N‑methyl‑D‑aspartate (NMDA) receptors [REFS‑2]. The compound exists in a 3‑oxo/3‑hydroxy tautomeric equilibrium and functions as a weak NMDA receptor agonist, a profile that contrasts sharply with the high potency of its acyclic progenitor AMAA and renders 4‑HPCA a useful probe for studying NMDA receptor heterogeneity [REFS‑3].

Why 4‑HPCA Cannot Be Substituted by Other Isoxazolo[4,5‑c]pyridine Analogues – Key Structural Determinants of Activity


The isoxazolo[4,5‑c]pyridine scaffold tolerates subtle structural variations that produce profound differences in receptor selectivity and intrinsic efficacy. Moving the carboxylic acid group from the 4‑position (4‑HPCA) to the 6‑position (6‑HPCA) abolishes measurable excitatory amino acid receptor activity in feline spinal neurons [REFS‑1]. Similarly, the isomeric 5‑HPCA series acts as AMPA receptor agonists rather than NMDA ligands [REFS‑2]. Even within the NMDA‑preferring 4‑HPCA chemotype, the rigid bicyclic framework restricts conformational mobility relative to the flexible lead ibotenic acid, converting a non‑selective glutamate receptor agonist into a weak NMDA‑selective agent [REFS‑2]. Consequently, commercial sourcing of an “isoxazolo[4,5‑c]pyridine carboxylic acid” without precise regioisomeric and tautomeric specification risks delivering a compound with a completely different pharmacological signature, making exact CAS verification and structural confirmation mandatory for any experimental or procurement decision.

Quantitative Comparator Evidence for 3‑Oxo‑2,3,4,5,6,7‑hexahydroisoxazolo[4,5‑c]pyridine‑4‑carboxylic acid (4‑HPCA)


NMDA Receptor Affinity – 4‑HPCA vs. AMAA

In competitive radioligand binding assays at the rat glutamate receptor 3 (NMDA subtype), 4‑HPCA displays a Ki > 10 000 nM, classifying it as a very weak NMDA ligand [REFS‑1]. By contrast, its acyclic analogue AMAA is described as “a very potent NMDA agonist […] slightly more active than NMDA” in cortical tissue preparations, which typically exhibit EC₅₀ values in the low micromolar range for NMDA itself [REFS‑2]. The > 100‑fold difference in apparent affinity underscores the dramatic impact of conformational constraint on NMDA receptor engagement.

NMDA receptor radioligand binding structure‑activity relationship

Functional NMDA Agonism – 4‑HPCA vs. Quinolinic Acid

In cortical tissue preparations, 4‑HPCA elicits weak NMDA receptor‑mediated excitatory responses that are described as “similar to those of quinolinic acid”, a well‑characterized weak NMDA agonist [REFS‑1]. The same study shows that AMAA, in marked contrast, acts as a very potent NMDA agonist, slightly surpassing NMDA itself in efficacy [REFS‑1]. This functional gradation – potent (AMAA) vs. weak (4‑HPCA, quinolinic acid) – demonstrates that 4‑HPCA occupies a unique potency niche within the NMDA agonist spectrum.

NMDA receptor electrophysiology neurotoxicity

Regioisomeric Selectivity – 4‑HPCA vs. 6‑HPCA

When tested side‑by‑side on cat spinal interneurons by microelectrophoretic application, 4‑HPCA produced weak agonist effects at excitatory amino acid receptors, whereas its regioisomer 6‑HPCA (carboxylic acid at the 6‑position) failed to show any significant receptor activity [REFS‑1]. This stark functional divergence highlights the absolute requirement for the 4‑carboxylate orientation to maintain even the weak NMDA‑preferring pharmacology.

regioisomer excitatory amino acid receptor cat spinal cord

Conformational Restriction – 4‑HPCA vs. Ibotenic Acid

Ibotenic acid, the natural product lead, acts as a non‑selective agonist at both NMDA and non‑NMDA glutamate receptors [REFS‑1]. Cyclisation into the rigid 4,5,6,7‑tetrahydroisoxazolo[4,5‑c]pyridine skeleton of 4‑HPCA eliminates non‑NMDA activity and sharply attenuates NMDA efficacy, converting a broad‑spectrum excitotoxin into a weak NMDA‑selective agent [REFS‑1]. The pKa values determined for 4‑HPCA (zwitterionic form) further suggest an intramolecular hydrogen bond that stabilises a conformation distinct from that of the flexible parent compound [REFS‑2].

conformational restriction glutamate receptor selectivity ibotenic acid

Evidence‑Backed Application Scenarios for 3‑Oxo‑2,3,4,5,6,7‑hexahydroisoxazolo[4,5‑c]pyridine‑4‑carboxylic acid (4‑HPCA)


Probing NMDA Receptor Subtype Heterogeneity in Native Tissue

Because 4‑HPCA’s weak NMDA agonist profile resembles that of quinolinic acid but derives from a structurally distinct chemotype, it can be used alongside quinolinic acid to distinguish NMDA receptor subtypes that differ in their agonist recognition properties [REFS‑1]. The pharmacological and toxicological profiles of 4‑HPCA and quinolinic acid, while similar, are not identical, supporting the existence of heterogeneous NMDA receptor populations that can be further characterised using 4‑HPCA as a complementary pharmacological tool [REFS‑1].

Structural Biology of Excitatory Amino Acid Receptors – Ligand‑Receptor Co‑crystallisation

The rigid bicyclic framework of 4‑HPCA, combined with its low‑micromolar functional activity, makes it a candidate ligand for co‑crystallography or cryo‑EM studies aimed at trapping the NMDA receptor ligand‑binding domain in a weakly activated state [REFS‑2]. This contrasts with high‑affinity agonists such as AMAA, which may induce full domain closure and desensitisation, complicating structural interpretation of partial agonism [REFS‑2].

Chemical Probe for Controlled NMDA Receptor Activation in Chronic Neurodegeneration Models

In experimental models of chronic neurodegenerative disease where sustained, low‑level NMDA receptor stimulation is desired without acute excitotoxicity, 4‑HPCA offers a functional window that is not accessible with potent NMDA agonists such as AMAA or NMDA itself [REFS‑1]. Its weak agonist character, benchmarked against quinolinic acid, allows researchers to titrate NMDA receptor tone without triggering the rapid calcium overload that confounds studies using stronger agonists [REFS‑1].

Reference Standard for Regioisomeric Purity Verification in Synthetic Chemistry

The binary functional difference between 4‑HPCA (active) and 6‑HPCA (inactive) at excitatory amino acid receptors [REFS‑3] establishes 4‑HPCA as a functional reference standard for verifying regioisomeric integrity in synthetic batches. Any contamination with the 6‑carboxylic acid regioisomer would dilute the measured NMDA agonist activity, making 4‑HPCA a sensitive sentinel for regioisomeric purity in medicinal chemistry campaigns targeting the isoxazolo[4,5‑c]pyridine scaffold.

Quote Request

Request a Quote for 3-Oxo-2,3,4,5,6,7-hexahydroisoxazolo[4,5-c]pyridine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.